molecular formula C10H11N3OS B2887327 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 138624-84-7

5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2887327
CAS RN: 138624-84-7
M. Wt: 221.28
InChI Key: PRXNKTGXESJDAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of triazole derivatives, including 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, involves strategic chemical transformations aimed at exploring their potential pharmacological activities. Studies have developed new compounds through alkylation, demonstrating that these compounds can exhibit antitumor, anti-inflammatory, and antioxidant properties. The optimization of reaction conditions, such as solvent selection and temperature control, plays a crucial role in achieving high yield and purity of the desired triazole derivatives (Sameluk & Kaplaushenko, 2015).

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. The introduction of methoxyphenyl radicals at specific positions on the triazole nucleus significantly enhances antimicrobial activity, with certain derivatives showing pronounced effects against various microorganisms. This underscores the importance of structural modifications in designing new, effective antimicrobial agents (Samelyuk & Kaplaushenko, 2013).

Anticancer Activities

The exploration of 1,2,4-triazole derivatives as anticancer agents has yielded promising results. Molecular docking studies and in vitro evaluations have identified compounds with significant inhibitory effects on cancer cell proliferation, highlighting the potential of these derivatives in cancer therapy. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy against specific cancer types (Karayel, 2021).

Corrosion Inhibition

Beyond biomedical applications, 1,2,4-triazole derivatives also show effectiveness as corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of these compounds onto metal surfaces, forming protective layers that significantly reduce corrosion rates. This property is particularly valuable in industrial applications where metal longevity is critical (Yadav, Behera, Kumar, & Sinha, 2013).

Cholinesterase Inhibitors

The synthesis of S-alkylated triazole thiols has shown potential in the development of cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's. The chemical versatility of triazole derivatives enables the design of compounds with specific inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting a pathway for developing new therapeutic agents (Arfan et al., 2018).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-(methoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-7-9-11-12-10(15)13(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXNKTGXESJDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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